N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Description
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide is a useful research compound. Its molecular formula is C26H20N2O4S and its molecular weight is 456.52. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that similar compounds have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets, leading to a variety of biological activities . These activities can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to possess various biological activities , suggesting that they may affect multiple biochemical pathways.
Result of Action
Similar compounds have shown promising cytotoxic activity against at least one cancer cell line with ic 50 in the range 09–10 μM , suggesting potential anticancer effects.
Biochemical Analysis
Biochemical Properties
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxo-3H-benzo[f]chromene-2-carboxamide plays a significant role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, potent mediators of inflammation . The compound’s interaction with 5-lipoxygenase suggests its potential as an anti-inflammatory agent. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, influencing various cellular processes.
Cellular Effects
This compound exhibits diverse effects on different cell types and cellular processes. In cancer cell lines, such as breast (MCF-7), ovarian (OVCAR and IGROV), and colon (HCT-116) cells, the compound has demonstrated cytotoxic activity, inhibiting cell proliferation . This suggests its potential as an anticancer agent. Furthermore, this compound may influence cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall biological effects.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound has been shown to inhibit 5-lipoxygenase activity, leading to a reduction in leukotriene production . This inhibition is likely due to the compound’s ability to bind to the enzyme’s active site, preventing substrate access. Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors, such as light and temperature, may lead to its degradation, reducing its efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has shown therapeutic potential with minimal adverse effects . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic processes can influence the compound’s overall biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with these transporters can affect its localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is essential for its interaction with target biomolecules and its overall biological effects.
Properties
IUPAC Name |
N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O4S/c1-3-31-18-11-8-17(9-12-18)23-15(2)33-26(27-23)28-24(29)21-14-20-19-7-5-4-6-16(19)10-13-22(20)32-25(21)30/h4-14H,3H2,1-2H3,(H,27,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADBYJYQTNKDSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC4=C(C=CC5=CC=CC=C54)OC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.